molecular formula C13H21NO5 B2918993 7-[(Tert-butoxy)carbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid CAS No. 1341037-51-1

7-[(Tert-butoxy)carbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid

Cat. No.: B2918993
CAS No.: 1341037-51-1
M. Wt: 271.313
InChI Key: VRWXODJRSXSVOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-[(Tert-butoxy)carbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid” is a chemical compound that can be used for pharmaceutical testing . It’s also known as 3-benzyl 7-tert-butyl 9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate .


Molecular Structure Analysis

The molecular structure of this compound includes a bicyclic core with a tert-butoxy carbonyl group and a carboxylic acid group . The exact structure would require more detailed analysis.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 271.30954 . Other physical and chemical properties such as melting point, boiling point, and density would require more detailed analysis.

Scientific Research Applications

Synthesis of Constrained Peptidomimetics

An efficient synthesis of azabicycloalkane amino acids, which are rigid dipeptide mimetics, was reported. These compounds are crucial for structure-activity studies in peptide-based drug discovery. The synthesis involved cleaving methyl N-Boc-pyroglutamate with vinylmagnesium bromide to produce an acyclic gamma-vinyl ketone. Michael addition then leads to the desired bicyclic structure, suitable for solid-phase synthesis applications (Mandal et al., 2005).

Acid-Catalyzed Rearrangement for Synthesis of Amines

An acid-catalyzed rearrangement of aziridines derived from 7-oxabicyclo[2.2.1]hept-5-en-2-one acetals led to protected amines, useful for synthesizing aminosugar derivatives. This methodology provided a highly stereoselective route to synthesize 3-amino-3-deoxy-D-altrose and derivatives, showcasing the versatility of bicyclic compounds in synthetic organic chemistry (Nativi et al., 1989).

Molecular Structures and Conformations

The molecular structures and conformations of three 3-azabicyclononanes were studied, revealing that these compounds typically adopt a chair-chair conformation with equatorial orientation of phenyl rings, which is significant for understanding their chemical behavior and potential applications in medicinal chemistry (Kumaran et al., 1999).

Steric Structure and NMR Spectroscopy

A study using 1H NMR spectroscopy demonstrated that 7-alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones and their derivatives maintain a double chair conformation in solution, which is crucial for understanding their reactivity and potential as scaffolds in drug design (Klepikova et al., 2003).

Constrained Dipeptide Isosteres

Bicycles derived from tartaric acid and α-amino acids were introduced as a new class of conformationally constrained dipeptide isosteres. These compounds, named BTAa, were synthesized using a strategy that involved transforming amino acids into N-benzylamino alcohols and condensing them with 2,3-di-O-isopropylidenetartaric acid monomethyl ester. This work highlighted the potential of these bicyclic compounds in peptidomimetic design (Guarna et al., 1999).

Properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-4-8-6-18-7-9(5-14)10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWXODJRSXSVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COCC(C1)C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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